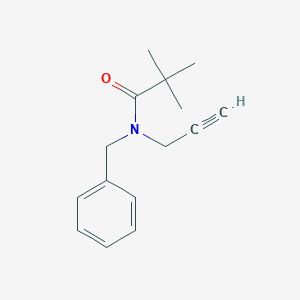
N-benzyl-N-(prop-2-ynyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(prop-2-ynyl)pivalamide is a chemical compound with the molecular formula C12H17NO. It is known for its unique structure, which includes a benzyl group, a dimethyl group, and a prop-2-yn-1-yl group attached to a propanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(prop-2-ynyl)pivalamide typically involves the reaction of benzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
the general principles of organic synthesis and purification, such as recrystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(prop-2-ynyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
N-benzyl-N-(prop-2-ynyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(prop-2-ynyl)pivalamide involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to certain proteins, while the prop-2-yn-1-yl group can participate in covalent bonding with active sites .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,2-dimethylpropanamide: Similar structure but lacks the prop-2-yn-1-yl group.
N-benzyl-2,2-dimethyl-N-methylpropanamide: Similar structure but has a methyl group instead of the prop-2-yn-1-yl group.
Uniqueness
N-benzyl-N-(prop-2-ynyl)pivalamide is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-benzyl-2,2-dimethyl-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C15H19NO/c1-5-11-16(14(17)15(2,3)4)12-13-9-7-6-8-10-13/h1,6-10H,11-12H2,2-4H3 |
InChI Key |
XMFNVVKEBYIHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N(CC#C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















